Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethyl ester group at the 7th position of the benzo[d]imidazole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium complexes may be employed to facilitate the cyclization process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzo[d]imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include nitro or halogenated derivatives .
Scientific Research Applications
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1,2-dimethyl-1H-benzo[d]imidazole: Lacks the ethyl ester group, which can influence its reactivity and biological activity.
Ethyl benzo[d]imidazole-7-carboxylate: Lacks the methyl groups, affecting its chemical properties.
1H-benzo[d]imidazole-7-carboxylate: Lacks both the methyl and ethyl ester groups, making it less reactive.
Uniqueness: Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of both methyl and ethyl ester groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2,3-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3 |
InChI Key |
BWBKAZFWYAQVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.